(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of potassium carbonate in dichloromethane . This reaction proceeds through an electrophilic cyclization mechanism, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of both thiopyrano and pyrazole rings suggests potential interactions with biological targets, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol: This compound shares a similar core structure but differs in the substitution pattern.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another related compound with a pyrazole ring, but with different substituents and properties.
Uniqueness
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific combination of a thiopyrano ring and a pyrazole moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYUVJURJJBQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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